molecular formula C21H22N6O B2832128 5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797321-33-5

5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2832128
CAS RN: 1797321-33-5
M. Wt: 374.448
InChI Key: RYLQDXYCWGPDQY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine (PP) family, including our compound of interest, has been identified as strategic for optical applications. Key characteristics include:

Cancer Research

PP derivatives have attracted attention due to their significant photophysical properties. In cancer research:

Nucleoside Modification

The compound’s synthesis pathway provides a route to 5-(5-methyl-pyrazol-3-yl)-2’-deoxycytidine, which could have implications in nucleoside modification .

Comparative Studies

Comparing the properties and stability of PPs (e.g., 4a–g) with commercial probes (e.g., coumarin-153, prodan, and rhodamine 6G) sheds light on their potential applications .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-11-20-23-12-17(14-26(20)25-15)7-6-10-22-21(28)19-13-24-27(16(19)2)18-8-4-3-5-9-18/h3-5,8-9,11-14H,6-7,10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLQDXYCWGPDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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